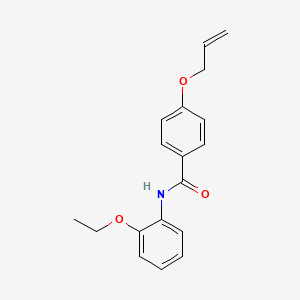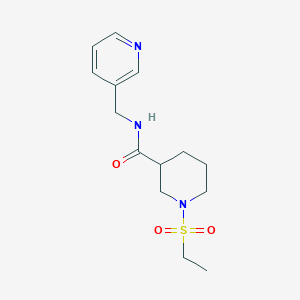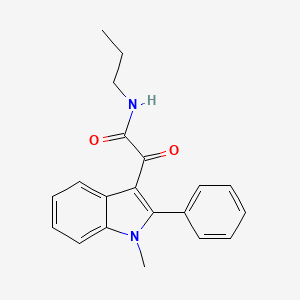
4-(allyloxy)-N-(2-ethoxyphenyl)benzamide
Vue d'ensemble
Description
4-(allyloxy)-N-(2-ethoxyphenyl)benzamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. This compound is also known as AEPA and has a molecular formula of C20H23NO3.
Mécanisme D'action
The exact mechanism of action of AEPA is not fully understood, but it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. AEPA has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
AEPA has been found to exhibit low toxicity and has been shown to be well-tolerated in animal studies. It has been found to have a low binding affinity for human serum albumin and has a relatively short half-life in the body.
Avantages Et Limitations Des Expériences En Laboratoire
AEPA has several advantages for use in lab experiments, including its low toxicity and high solubility in water. However, its relatively short half-life and low binding affinity for human serum albumin may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on AEPA. One area of interest is its potential use in cancer treatment, particularly in combination with other anti-cancer agents. Another area of interest is its potential use as an antibacterial and antifungal agent, particularly in the development of new antibiotics. Additionally, further research is needed to fully understand the mechanism of action of AEPA and its potential applications in other fields such as materials science.
Applications De Recherche Scientifique
AEPA has been the focus of scientific research due to its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer treatment. AEPA has also been found to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-3-13-22-15-11-9-14(10-12-15)18(20)19-16-7-5-6-8-17(16)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHMEHYCJUUVPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-{[(5-chloro-2-methoxybenzyl)(ethyl)amino]methyl}-2-furyl)methanol](/img/structure/B4425708.png)
![3-(3-pyridinyl)-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4425712.png)

![N-[2-(4-benzyl-1-piperidinyl)-1-methyl-2-oxoethyl]-2-furamide](/img/structure/B4425727.png)
![3-methyl-12-(3-pyridinyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4425735.png)
![{5-[(2-butylpyrrolidin-1-yl)methyl]-2-furyl}methanol](/img/structure/B4425744.png)
![3-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4425745.png)
![5-[(2,4,5-trimethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4425747.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4425758.png)
![1-(4-fluorophenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4425761.png)
![1-[7-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4425775.png)
![2-(4-chloro-2-{[(4-fluorobenzyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4425785.png)
![2-(ethylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4425798.png)